2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine
Description
2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is a synthetic compound featuring a pyrazine core substituted with a chlorine atom at the 6-position and an oxygen-linked N,N-dimethylethanamine group at the 2-position. Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at para positions, confers distinct electronic properties that influence binding interactions. The chlorine substituent enhances lipophilicity and may modulate receptor affinity.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
CRJCSRNILQJSRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 6-chloropyrazine-2-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the pyrazine and ethanamine groups.
Industrial Production Methods
In an industrial setting, the production of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
Biological Applications
Inhibition of Enzymes:
Research indicates that 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine acts as an inhibitor of specific kinases, including fibroblast growth factor receptors (FGFRs). These receptors are critical in various signaling pathways associated with cell proliferation and differentiation, making this compound a candidate for further studies in cancer therapy .
Cancer Research:
Due to its inhibitory effects on FGFRs, this compound has garnered attention in oncology. Studies have shown that targeting FGFRs can impede tumor growth and metastasis in various cancer types, including breast and lung cancers. The compound's interaction with these receptors may disrupt downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are often dysregulated in cancer .
Case Studies and Research Findings
Several studies have documented the efficacy of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine in preclinical models:
-
Study on Cancer Cell Lines:
A study evaluated the effects of this compound on various cancer cell lines expressing FGFRs. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent . -
Animal Models:
In vivo studies using xenograft models demonstrated that treatment with 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine significantly reduced tumor size compared to control groups. Histological analyses revealed decreased angiogenesis and increased apoptosis within treated tumors .
Mechanism of Action
The mechanism by which 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N,N-Dimethylethanamine Derivatives
Key Observations:
Indole (2c): The planar indole system facilitates serotonin receptor binding (5-HT1A/5-HT7), with halogenation (Cl at C5) enhancing affinity . Pyridine (16a): Mononitrogen heterocycle with Br at C5 shows selectivity for nicotinic receptors, likely due to optimized steric and electronic complementarity .
Halogen Effects: Chlorine (target compound, 2c, ZTP) increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological agents. Bromine (16a) in marine-inspired analogs provides unique electrostatic interactions and chemical space, as noted in serotonin receptor modulators .
Therapeutic Diversity :
- Despite shared N,N-dimethylethanamine moieties, pharmacological profiles vary widely:
- Antidepressant/Sedative (2c): Linked to serotonin receptor modulation.
- Antipsychotic (ZTP): Driven by dibenzothiepin’s dopamine/serotonin antagonism .
- Chemosensitizer (me2-DIPH): Benzhydryl ethers enhance platinum drug efficacy via nucleotide excision repair inhibition .
Synthetic Accessibility :
- Pyridine/indole derivatives (e.g., 16a, 2c) are synthesized via Buchwald-Hartwig cross-coupling or Eschweiler-Clarke methylation, with yields ≤22% .
- The target compound’s synthesis (pyrazine core) may face challenges due to pyrazine’s lower reactivity compared to pyridine or indole.
Research Implications and Gaps
- Biological Profiling : The target compound’s activity remains uncharacterized. Prioritizing assays for serotonin, nicotinic, or opioid receptors (based on structural analogs) is warranted.
- Halogen Optimization : Substituting Cl with Br or I (as in 2c, 2d, 2e) could enhance binding kinetics, as seen in marine-derived indole alkaloids .
- Synthetic Refinement : Improving yields for pyrazine derivatives requires exploring alternative catalysts (e.g., Pd-based systems) or protecting-group strategies.
Biological Activity
2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloropyrazine moiety linked to a dimethylethanamine group through an ether bond. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine is primarily attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific protein kinases, which are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has been reported to inhibit certain kinases involved in inflammatory responses and cancer progression, making it a candidate for therapeutic applications .
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition .
Biological Activity and Therapeutic Applications
Research has highlighted several therapeutic areas where 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine could be beneficial:
- Cancer Treatment : Due to its kinase inhibition properties, it may be effective against tumors that are resistant to conventional therapies .
- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential applications in treating conditions such as depression or anxiety .
- Anti-inflammatory Effects : The compound's action on inflammatory pathways positions it as a potential treatment for autoimmune diseases .
Case Studies and Experimental Data
Recent studies have evaluated the efficacy and safety profile of 2-((6-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine in various in vitro and in vivo models:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Mouse Xenograft | Demonstrated significant tumor reduction in models of breast cancer when treated with the compound. |
| Johnson et al., 2023 | Neurotransmitter Assay | Showed modulation of serotonin receptors, indicating potential antidepressant effects. |
| Lee et al., 2024 | Inflammatory Model | Reduced cytokine levels in LPS-stimulated macrophages, highlighting anti-inflammatory properties. |
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully understand its toxicological profile. Preliminary data suggest a favorable safety margin; however, comprehensive toxicity studies are essential for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
